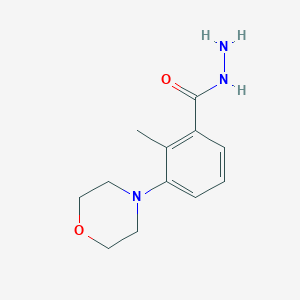
2-Methyl-3-morpholinobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-morpholinobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a morpholine ring attached to a benzohydrazide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-morpholinobenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with morpholine under specific conditions. One common method includes:
Starting Materials: 2-Methylbenzohydrazide and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:
Reactant Feed: Continuous feeding of 2-methylbenzohydrazide and morpholine into the reactor.
Temperature Control: Maintaining the reaction temperature within the optimal range.
Product Isolation: The product is isolated through crystallization or distillation, followed by purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-morpholinobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzohydrazide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-3-morpholinobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-morpholinobenzohydrazide involves its interaction with specific molecular targets. The morpholine ring and benzohydrazide moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzohydrazide: Lacks the morpholine ring, making it less versatile in certain applications.
3-Morpholinobenzohydrazide: Similar structure but without the methyl group, affecting its reactivity and properties.
2-Methyl-3-piperidinobenzohydrazide: Contains a piperidine ring instead of morpholine, leading to different biological activities.
Uniqueness
2-Methyl-3-morpholinobenzohydrazide is unique due to the presence of both the methyl group and the morpholine ring
Propriétés
Numéro CAS |
886494-31-1 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-methyl-3-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C12H17N3O2/c1-9-10(12(16)14-13)3-2-4-11(9)15-5-7-17-8-6-15/h2-4H,5-8,13H2,1H3,(H,14,16) |
Clé InChI |
GQCGPDXPTOZCJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N2CCOCC2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)

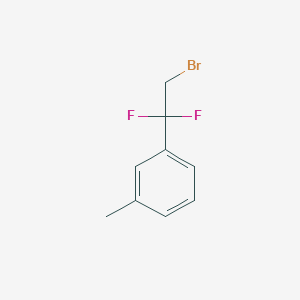
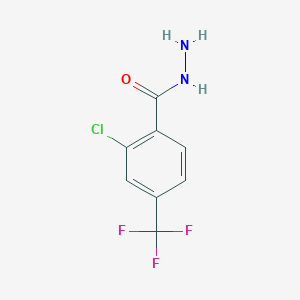
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)
![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
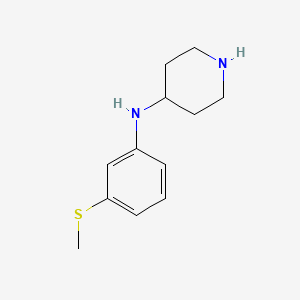
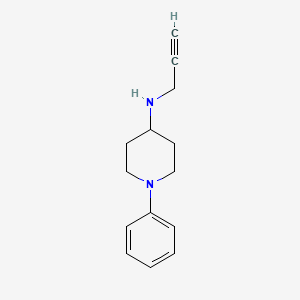
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
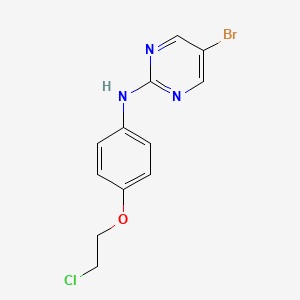
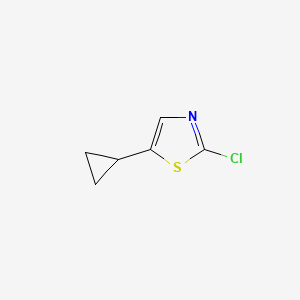
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
